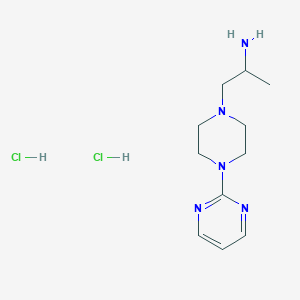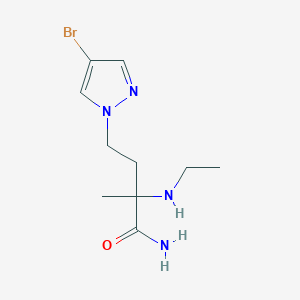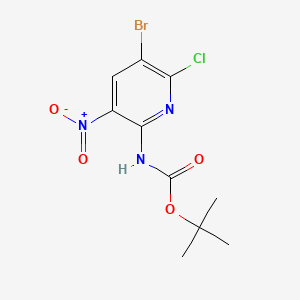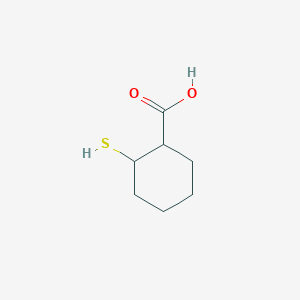
2-Mercaptocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfanylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-sulfanylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-sulfanylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions . Another method includes the hydrolysis of 2-sulfanylcyclohexanecarbonitrile under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-sulfanylcyclohexane-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioethers, sulfonamides.
Applications De Recherche Scientifique
2-sulfanylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the synthesis of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-sulfanylcyclohexane-1-carboxylic acid involves its thiol and carboxylic acid groups. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercaptobenzoic acid: Similar structure with a benzene ring instead of a cyclohexane ring.
2-mercaptoacetic acid: Contains a thiol and carboxylic acid group but lacks the cyclohexane ring.
2-mercaptopropionic acid: Similar to 2-mercaptoacetic acid but with an additional carbon in the chain.
Uniqueness
2-sulfanylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or linear analogs.
Propriétés
Numéro CAS |
1074-00-6 |
|---|---|
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
2-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9) |
Clé InChI |
BJHARLJQBXHVKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


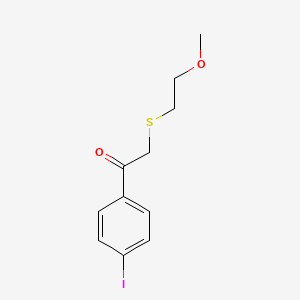
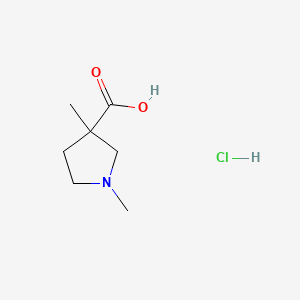
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
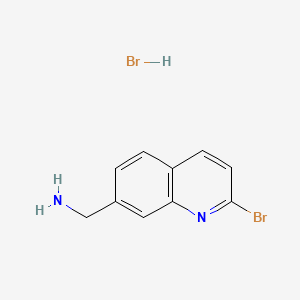
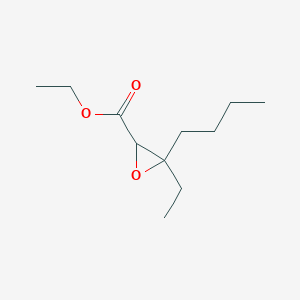
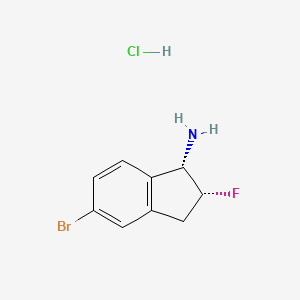
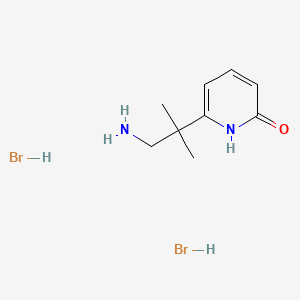
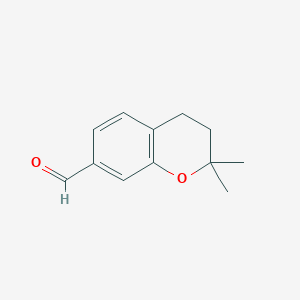
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
